2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate
Overview
Description
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate is a chemical compound with the empirical formula C18H15N2F6P and a molecular weight of 404.29 g/mol . It is known for its application as a reactant for stable N-heterocyclic carbenes . This compound is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate typically involves the reaction of 2-benzylimidazo[1,5-a]quinoline with hexafluorophosphoric acid. The reaction conditions usually include a controlled temperature environment and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Scientific Research Applications
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate involves its interaction with molecular targets through the formation of stable N-heterocyclic carbenes. These carbenes can act as ligands, binding to metal centers and facilitating various catalytic processes . The pathways involved in its action are complex and depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate can be compared with other similar compounds such as:
2-Benzylimidazo[1,5-a]quinolinium chloride: This compound has a similar structure but different anionic counterpart (chloride instead of hexafluorophosphate).
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Another N-heterocyclic carbene precursor with different substituents and anion.
N-Benzylquininium chloride: Similar in structure but with a different functional group and anion. The uniqueness of this compound lies in its specific anionic counterpart (hexafluorophosphate), which can influence its reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
2-benzylimidazo[1,5-a]quinolin-2-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N2.F6P/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;1-7(2,3,4,5)6/h1-11,13-14H,12H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJHJRDNQUECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478991 | |
Record name | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849797-79-1 | |
Record name | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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